molecular formula C19H13FN2O2 B12142330 4-fluoro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide

4-fluoro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide

Cat. No.: B12142330
M. Wt: 320.3 g/mol
InChI Key: DJPOMRULVFCPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 4-fluoro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide typically involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the fluoro and benzamide groups. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as using specific catalysts or solvents .

Chemical Reactions Analysis

4-fluoro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

4-fluoro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide can be compared with other indole derivatives, such as:

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C19H13FN2O2

Molecular Weight

320.3 g/mol

IUPAC Name

4-fluoro-N-[(2-oxo-1H-benzo[cd]indol-6-yl)methyl]benzamide

InChI

InChI=1S/C19H13FN2O2/c20-13-7-4-11(5-8-13)18(23)21-10-12-6-9-16-17-14(12)2-1-3-15(17)19(24)22-16/h1-9H,10H2,(H,21,23)(H,22,24)

InChI Key

DJPOMRULVFCPPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)CNC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.